molecular formula C15H11Cl6N3O2 B1365283 2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine CAS No. 42880-07-9

2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine

Cat. No.: B1365283
CAS No.: 42880-07-9
M. Wt: 478.0 g/mol
InChI Key: ZJRNXDIVAGHETA-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a complex organic compound known for its unique chemical structure and properties This compound features a triazine ring substituted with two trichloromethyl groups and a styryl group with methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the reaction of 3,4-dimethoxybenzaldehyde with trichloromethyl-substituted triazine derivatives under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Photocycloaddition: UV light and suitable solvents like acetonitrile are commonly used.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide may be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be used for the reduction of trichloromethyl groups.

Major Products

The major products of these reactions include cyclobutane derivatives from photocycloaddition and various oxidized or reduced forms of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine in photocycloaddition involves the absorption of UV light, leading to an excited state that facilitates the formation of cyclobutane rings. The trichloromethyl groups may also play a role in stabilizing intermediates during these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine is unique due to the presence of trichloromethyl groups, which can influence its reactivity and stability. This makes it distinct from other styryl-substituted compounds and potentially more versatile in certain applications.

Properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl6N3O2/c1-25-9-5-3-8(7-10(9)26-2)4-6-11-22-12(14(16,17)18)24-13(23-11)15(19,20)21/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRNXDIVAGHETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693730
Record name 2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42880-07-9
Record name 2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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